3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one
Description
The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a 4-methyl-4H-1,2,4-triazole core linked to an azetidine ring via a sulfonyl bridge. Triazole derivatives are well-documented for their roles in medicinal chemistry, particularly as antifungal, anticancer, and anti-inflammatory agents . The presence of fluorine atoms and sulfonyl groups in this compound suggests enhanced metabolic stability and target-binding affinity compared to non-fluorinated or non-sulfonylated analogs .
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-12-26(13-19)20(27)10-5-15-3-2-4-18(11-15)30-17-8-6-16(22)7-9-17/h2-4,6-9,11,14,19H,5,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUFJXWERPZUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediates such as 4-fluorophenol and 4-methyl-4H-1,2,4-triazole. The reaction conditions often involve catalysts, specific temperatures, and pressure settings to ensure the desired product is formed efficiently. Industrial Production Methods
Industrial production of such complex compounds often involves automated and scalable processes. Techniques like continuous flow chemistry and advanced purification methods (e.g., crystallization, chromatography) are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be influenced by specific reagents and conditions. Common Reagents and Conditions
Common reagents for reactions involving this compound might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major Products
The reactions involving this compound can yield various products, depending on the conditions. For example, oxidation could introduce additional functional groups, while substitution reactions might replace specific atoms or groups within the molecule.
Scientific Research Applications
This compound finds applications across several scientific fields, including:
Chemistry: Studying reaction mechanisms, developing new synthetic pathways.
Biology: Investigating biochemical interactions, potential as a molecular probe.
Medicine: Exploring therapeutic potential, drug development.
Industry: Utilizing chemical properties for material science applications, manufacturing specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or DNA. The exact mechanism involves binding to specific sites, altering molecular conformations, and influencing biochemical pathways. Detailed studies often employ techniques like X-ray crystallography and molecular docking to elucidate these interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Functional Group Analysis
Azetidine-Sulfonyl Moiety
The sulfonyl group enhances polarity and may facilitate hydrogen bonding with enzyme active sites, a feature absent in thioether (e.g., ) or sulfanylidene (e.g., ) analogs.
Fluorinated Aromatic Systems
The 4-fluorophenoxy group increases lipophilicity and electron-withdrawing effects, promoting membrane permeability and resistance to oxidative metabolism. This contrasts with non-fluorinated analogs like the methoxy-substituted compound , which may exhibit reduced metabolic stability.
Triazole Core Modifications
Methylation at the N4 position may reduce off-target interactions compared to unsubstituted triazoles.
Hypothesized Pharmacological Profile
- Antifungal Activity : Common in sulfonylated triazoles (e.g., ).
- Kinase Inhibition : The azetidine-sulfonyl group may mimic ATP-binding motifs.
- Improved Pharmacokinetics: Fluorine and sulfonyl groups likely enhance oral bioavailability and half-life compared to non-fluorinated or thione derivatives .
Biological Activity
The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C23H21F4N4O3S
- Molecular Weight : 534.43 g/mol
Structural Features
The compound features:
- A triazole ring , known for its bioactive properties.
- A sulfonyl group , which often enhances solubility and biological activity.
- A fluorophenoxy moiety , which may contribute to its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), which are involved in lipid signaling pathways .
- Antiproliferative Effects : Some derivatives have demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents .
In Vitro Studies
In vitro studies have highlighted the following findings:
- The compound exhibited an IC50 value in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
- Selectivity for specific targets, such as FAAH and NAAA, was noted, which is crucial for minimizing side effects in therapeutic applications .
Case Studies
- Anticancer Activity : In a study involving various synthesized triazole derivatives, one compound similar to the target exhibited an IC50 of 9.6 μM against human microvascular endothelial cells (HMEC-1), showcasing enhanced activity compared to other derivatives .
- Anti-inflammatory Properties : Another study demonstrated that compounds with sulfonyl groups showed significant anti-inflammatory effects through the inhibition of specific pathways involved in inflammation .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
